N,2,2-trimethylcyclobutan-1-amine hydrochloride
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Overview
Description
N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N.ClH. It is a derivative of cyclobutane, featuring a trimethyl substitution at the 2-position and an amine group at the 1-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with cyclobutanone in the presence of a strong acid catalyst to form the desired cyclobutane ring. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N,2,2-trimethylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,2-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,2,2-trimethylpropan-1-amine hydrochloride: Similar structure but with a propyl group instead of a cyclobutane ring.
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride: Contains an additional butoxy group.
Uniqueness
N,2,2-trimethylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
2763776-42-5 |
---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
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